Ethyl 2-((2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate
Description
Ethyl 2-((2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate is a synthetic organic compound characterized by a piperidine core substituted with a 4-fluorophenyl sulfonyl group. The structure integrates an ethyl ester group at the 2-oxoacetate moiety and an ethylamino linker bridging the piperidine and oxoacetate functionalities. This compound is likely explored for pharmaceutical applications due to structural motifs common in drug discovery, such as the sulfonyl group (imparting metabolic stability) and the fluorinated aromatic ring (enhancing lipophilicity and bioavailability) .
Properties
IUPAC Name |
ethyl 2-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethylamino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5S/c1-2-25-17(22)16(21)19-11-10-14-5-3-4-12-20(14)26(23,24)15-8-6-13(18)7-9-15/h6-9,14H,2-5,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHKAAIJXZULIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate is a complex organic compound exhibiting significant biological activity due to its unique structural features. The compound incorporates a piperidine ring, a sulfonyl group, and an ethyl acetate moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
This structure includes:
- Piperidine ring : Known for its diverse biological activities.
- Fluorophenyl sulfonyl group : Enhances binding affinity to biological targets.
- Ethyl acetate moiety : Contributes to solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorophenyl sulfonyl group is particularly significant as it can enhance the compound's binding affinity and metabolic stability compared to similar compounds.
Potential Targets
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Receptor Interaction : It may interact with serotonin receptors and dopamine transporters, potentially influencing neurotransmitter dynamics .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Anti-inflammatory Effects
Compounds with similar structures have shown anti-inflammatory properties. The presence of the piperidine and sulfonamide functionalities is believed to contribute to this effect .
Antibacterial Activity
Studies indicate that derivatives containing piperidine rings exhibit moderate to strong antibacterial activity against various bacterial strains, such as Salmonella typhi and Bacillus subtilis .
Analgesic Properties
The compound may also possess analgesic effects, making it a candidate for pain management therapies.
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that derivatives of similar structure exhibited IC50 values in the low micromolar range for AChE inhibition, indicating potent enzyme inhibitory activity .
Compound ID IC50 (µM) Activity Type 7l 2.14 AChE Inhibition 7m 0.63 AChE Inhibition 7n 2.17 Urease Inhibition - Docking Studies : Molecular docking studies revealed favorable interactions between the compound and target proteins, supporting its potential as a lead compound for drug development aimed at neurological disorders .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential pharmacological applications, particularly in the treatment of neurological disorders and inflammation-related conditions. The presence of the 4-fluorophenyl sulfonyl group enhances its binding affinity to biological targets, which may lead to improved therapeutic efficacy.
Case Studies and Research Findings
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties, suggesting that ethyl 2-((2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)amino)-2-oxoacetate may exhibit comparable effects. Research indicates that modifications in the piperidine structure can influence the compound's anti-inflammatory activity.
- Neurological Applications : The compound's ability to interact with neurotransmitter receptors makes it a candidate for studying neuroprotective effects. Preliminary studies involving molecular docking have shown promising interactions with serotonin and dopamine receptors, which are crucial in many neurological disorders.
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its synthesis typically involves multi-step reactions that can be optimized for yield and purity.
Synthesis Overview
The synthesis generally includes:
- Formation of the piperidine intermediate through reaction with 4-fluorobenzenesulfonyl chloride.
- Alkylation to introduce the ethyl group.
- Final reaction with oxaloacetic acid derivatives to form the target compound.
Biological Research
The compound is utilized in biological research to study its interactions with various enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic effects.
Material Science
Beyond medicinal applications, this compound is being explored for use in materials science. Its chemical properties could contribute to the development of advanced materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethylphenyl analogue () shares the piperidine-oxoacetate scaffold but replaces the sulfonyl group with a trifluoromethylphenyl moiety, enhancing hydrophobicity and electron-withdrawing effects.
- The methoxyphenyl variant () lacks the piperidine-sulfonyl group but retains the oxoacetate core, highlighting the role of aromatic substituents in modulating target specificity .
Derivatives with Fluorinated Aromatic Systems
Key Observations :
- The 4-fluorophenyl-oxoacetate derivative () demonstrates the utility of fluorinated aromatic systems in chiral intermediates for antiemetic drugs, emphasizing the pharmacological relevance of fluorine substitution .
- Triazole-oxoacetates () incorporate halogenated phenyl groups but diverge in their heterocyclic cores, enabling π-hole interactions for crystal engineering .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
